molecular formula C12H17N3O B1294887 Piperazine-1-carboxylic acid o-tolylamide CAS No. 856437-75-7

Piperazine-1-carboxylic acid o-tolylamide

Cat. No. B1294887
M. Wt: 219.28 g/mol
InChI Key: WLBYPRUBXWTYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-1-carboxylic acid o-tolylamide, also known as PCAOT, is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Piperazine-1-carboxylic acid o-tolylamide consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Chemical Synthesis and Structural Modifications

Piperazine derivatives, such as Piperazine-1-carboxylic acid o-tolylamide, are notable for their structural diversity and potential applications in various fields of chemistry and biology. The synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride has been reported, highlighting their utility as building blocks in the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007). Furthermore, piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry (Wang et al., 2006).

Biological and Medicinal Applications

Piperazine derivatives are recognized for their biological activities, with substituted piperazines being a common motif in many biologically active compounds. The use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas with antiviral properties highlights the potential of these compounds in therapeutic applications (El‐Faham et al., 2008). Piperazine derivatives have also been identified as important building blocks in the synthesis of novel compounds with antibacterial activities, further emphasizing their significance in the field of medicinal chemistry (Shroff et al., 2022).

Analytical and Environmental Applications

Piperazine-based derivatives have been utilized in enhancing the ionization efficiency of peptides in mass spectrometry, indicating their role in improving analytical techniques for comprehensive proteome analysis (Qiao et al., 2011). Additionally, the resistance of aqueous piperazine to thermal degradation and oxidation in carbon dioxide capture processes underlines the environmental applications of these compounds (Freeman et al., 2010).

properties

IUPAC Name

N-(2-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBYPRUBXWTYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276214
Record name Piperazine-1-carboxylic acid o-tolylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1-carboxylic acid o-tolylamide

CAS RN

856437-75-7
Record name Piperazine-1-carboxylic acid o-tolylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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